2-[(4-Ethylphenyl)methyl]thiophen-3-ol
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Overview
Description
2-[(4-Ethylphenyl)methyl]thiophen-3-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-[(4-Ethylphenyl)methyl]thiophen-3-ol can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often involve the use of elemental sulfur and sodium tert-butoxide to facilitate the formation of thiophene rings from 1,3-diynes .
Chemical Reactions Analysis
2-[(4-Ethylphenyl)methyl]thiophen-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-[(4-Ethylphenyl)methyl]thiophen-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylphenyl)methyl]thiophen-3-ol involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which are crucial in the treatment of certain neurological disorders . The compound may also inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
2-[(4-Ethylphenyl)methyl]thiophen-3-ol can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H14OS |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-[(4-ethylphenyl)methyl]thiophen-3-ol |
InChI |
InChI=1S/C13H14OS/c1-2-10-3-5-11(6-4-10)9-13-12(14)7-8-15-13/h3-8,14H,2,9H2,1H3 |
InChI Key |
MWBPIBYGHTWNFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=C(C=CS2)O |
Origin of Product |
United States |
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